

A Technical Guide to the Synthesis and Characterization of Sodium ortho-Cresolate

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Compound of Interest

Compound Name: Sodium cresolate

Cat. No.: B8398330

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ortho-cresolate, also known as sodium 2-methylphenoxide, is the sodium salt of o-cresol.[1] It is an important chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and herbicides.[2][3] In the context of drug development, the formation of a sodium salt from a weakly acidic active pharmaceutical ingredient (API) is a common strategy to enhance physicochemical properties such as aqueous solubility and stability, which can in turn improve bioavailability.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and relevant properties of sodium o-cresolate.

Chemical Identity:

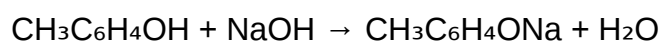
- IUPAC Name: Sodium 2-methylphenolate[6]
- Molecular Formula: C_7H_7NaO [1]
- Molecular Weight: 130.12 g/mol [1][6]
- CAS Number: 4549-72-8[2][7]

Synthesis of Sodium ortho-Cresolate

The most common and straightforward method for preparing sodium o-cresolate is through a direct acid-base reaction between ortho-cresol (2-methylphenol) and a sodium base, typically sodium hydroxide.[2] The phenolic proton of o-cresol is sufficiently acidic to be readily deprotonated by a strong base.

General Reaction Scheme

The reaction involves the neutralization of o-cresol with sodium hydroxide to yield sodium o-cresolate and water.



Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of sodium o-cresolate.

Reagents and Materials:

- o-Cresol ($\text{C}_7\text{H}_8\text{O}$, M.W. 108.14 g/mol)
- Sodium hydroxide (NaOH , M.W. 40.00 g/mol)
- Anhydrous ethanol
- Diethyl ether (for washing)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Büchner funnel and filter paper
- Vacuum flask
- Drying oven or vacuum desiccator

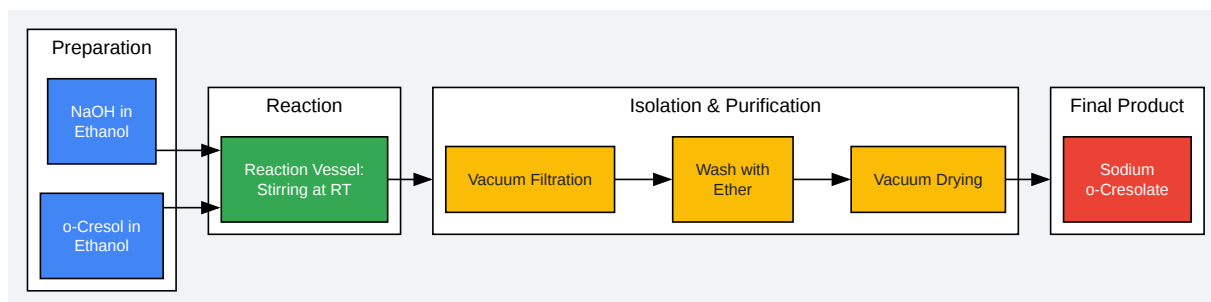
Procedure:

- **Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.81 g (0.1 mol) of o-cresol in 100 mL of anhydrous ethanol. Stir until the o-cresol is fully dissolved.
- **Reaction:** Prepare a solution of 4.00 g (0.1 mol) of sodium hydroxide in 50 mL of anhydrous ethanol. This may require gentle warming. Slowly add the ethanolic NaOH solution to the stirring o-cresol solution at room temperature.
- **Precipitation:** Upon addition of the sodium hydroxide solution, the sodium o-cresolate product may begin to precipitate. Stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
- **Isolation:** Isolate the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake with a small amount of cold anhydrous ethanol, followed by a wash with diethyl ether to help remove any unreacted o-cresol and facilitate drying.
- **Drying:** Dry the collected white or off-white solid product in a vacuum oven at 60-70°C to a constant weight. The product is hygroscopic and should be stored in a desiccator.

Safety Precautions:

- o-Cresol is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Sodium hydroxide is highly corrosive and can cause severe burns. Handle with care.
- Ethanol and diethyl ether are flammable. Ensure there are no open flames or ignition sources in the vicinity.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of sodium o-cresolate.

Characterization

The identity, purity, and properties of the synthesized sodium o-cresolate can be confirmed using various analytical techniques. Spectroscopic methods are fundamental for structural elucidation, while thermal analysis provides information on its stability.[2]

Physical Properties

The basic physical properties of sodium o-cresolate are summarized below.

Property	Value	Reference
Molecular Weight	130.12 g/mol	[1][6]
Appearance	Amber liquid or white/off-white solid	[1][3][6]
Odor	Strong, phenolic	[1][6]
Solubility	Soluble in water	[3]
Aqueous Solution	Caustic (basic) due to hydrolysis	[1][6]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the formation of the sodium salt and verifying its structure.[\[2\]](#)

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[\[2\]](#) The formation of the phenolate from the phenol results in characteristic shifts due to the change in electron density on the aromatic ring.[\[2\]](#)

¹ H NMR Data (Typical Shifts)	
Proton Assignment	Chemical Shift (δ) in ppm
Methyl Protons (-CH ₃)	~2.2
Aromatic Protons (ring)	6.6 - 7.2
Hydroxyl Proton (-OH)	Absent (signal disappears upon deprotonation)

¹³ C NMR Data (Typical Shifts)	
Carbon Assignment	Chemical Shift (δ) in ppm
Methyl Carbon (-CH ₃)	~16-18
Aromatic Carbons	115 - 140
C-O Carbon	>160 (shifted downfield from o-cresol)

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups. The transition from o-cresol to its sodium salt is marked by significant changes in the spectrum.

FTIR Data (Characteristic Bands)	
Vibrational Mode	Wavenumber (cm ⁻¹)
O-H Stretch (broad)	~3200-3600 (Absent in anhydrous salt)
Aromatic C-H Stretch	~3000-3100
Aromatic C=C Bending	~1450-1600
C-O Stretch	~1250-1300 (Strong, characteristic of phenolates)

Thermal Analysis

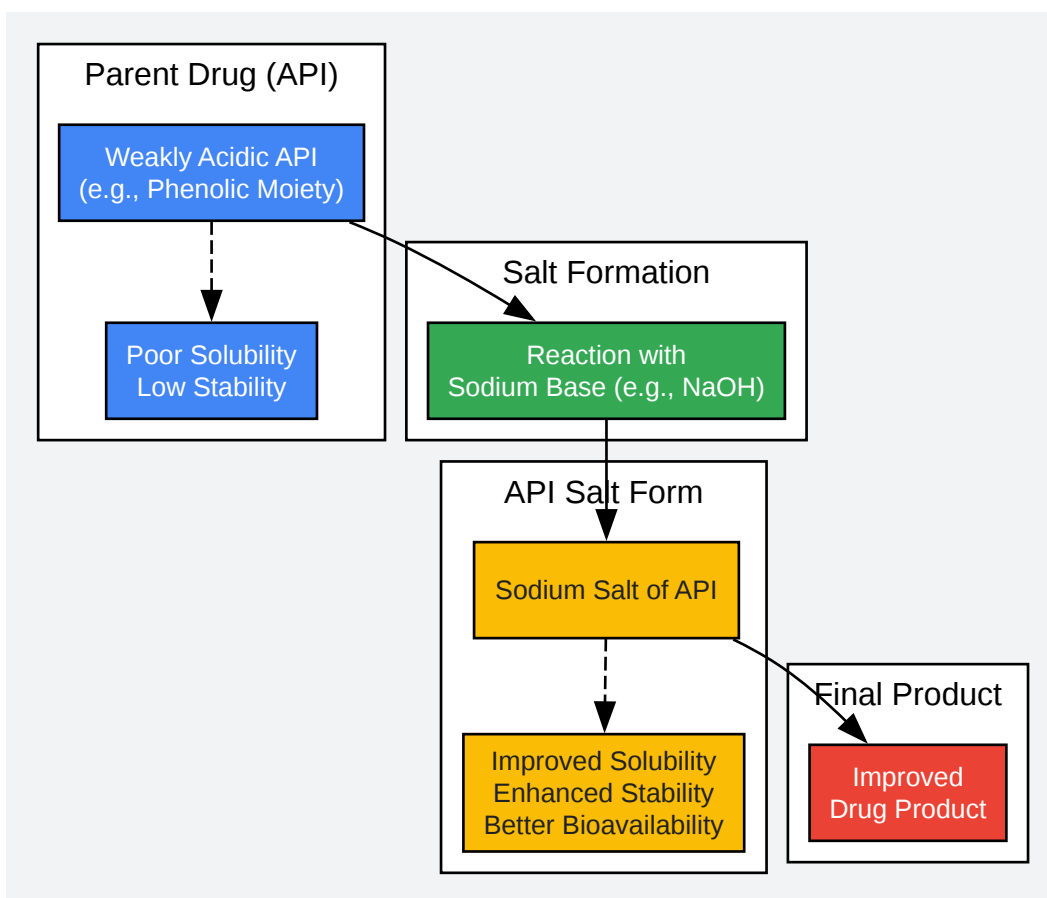
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the salt. While specific data for sodium o-cresolate is not readily available, the general behavior can be inferred from similar organic salts. The analysis typically reveals weight loss stages corresponding to the loss of residual solvent or water, followed by decomposition at higher temperatures.[\[8\]](#)[\[9\]](#)

Thermal Analysis Data (Expected Behavior)	
Technique	Observation
TGA	Initial weight loss below 120°C (if hydrated or solvated). Major weight loss at higher temperatures corresponding to decomposition.
DSC	Endothermic peak corresponding to melting or solvent loss. Exothermic peak(s) corresponding to decomposition.

Role in Drug Development

The conversion of a parent API into a salt is a fundamental strategy in drug development to optimize the molecule's properties for formulation and delivery.[\[10\]](#) Approximately 50% of all drugs are administered as salts.[\[5\]](#)[\[10\]](#) For weakly acidic compounds like many phenols, forming a sodium salt is a primary method to increase aqueous solubility and dissolution rate,

which are often prerequisites for good oral bioavailability.[4] While sodium o-cresolate is primarily a synthetic intermediate, the principles of its formation are directly applicable to pharmaceutical salt selection.[2][11]



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Caption: Role of sodium salt formation in drug development.

Conclusion

Sodium o-cresolate is a valuable chemical intermediate whose synthesis is based on fundamental acid-base chemistry. Its characterization relies on standard analytical techniques, including NMR, FTIR, and thermal analysis, which confirm its structure and purity. The principles underlying its formation and the resulting enhancement of physical properties are central to the field of pharmaceutical salt selection, providing a powerful tool for drug development professionals to improve the therapeutic potential of new chemical entities.

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